Dimethyltin sulfide

Chemical Vapor Deposition Tin Sulfide Thin Films MOCVD Process Optimization

Dimethyltin sulfide ((CH₃)₂SnS) is a single-source precursor that delivers intrinsically balanced Sn:S stoichiometry for phase-pure SnS semiconductor synthesis. Unlike dual-source systems (e.g., tetramethyltin + sulfur) that yield mixed SnS/Sn₂S₃ phases above 500 °C, this compound enables simplified vapor delivery and mild-condition polymer formation (band gap 0.79 eV). Ideal for CVD, heterobimetallic polymer, and desulfurization research. Choose for reproducible thin-film properties without complex re-optimization.

Molecular Formula C2H6SSn
Molecular Weight 180.85 g/mol
CAS No. 13269-74-4
Cat. No. B077613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyltin sulfide
CAS13269-74-4
Molecular FormulaC2H6SSn
Molecular Weight180.85 g/mol
Structural Identifiers
SMILESC[Sn](=S)C
InChIInChI=1S/2CH3.S.Sn/h2*1H3;;
InChIKeyRVMIAWRQTOWLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyltin Sulfide CAS 13269-74-4: Single-Source Organotin Precursor for Tin Sulfide Thin Film and Polymer Applications


Dimethyltin sulfide ((CH₃)₂SnS), with CAS registry number 13269-74-4 and a molecular weight of 180.84 g/mol, is an organotin compound belonging to the dialkyltin sulfide class, characterized by a tin atom bonded to two methyl groups and a sulfur atom . This compound exists as a solid powder at ambient conditions and is classified as a hazardous substance (UN3146, Hazard Class 6.1) . Its primary scientific and industrial significance lies in its capacity as a single-source precursor incorporating both tin and sulfur within a single molecular framework, which enables the preparation of tin sulfide (SnS) and related semiconducting materials without requiring separate tin and sulfur precursors [1]. Unlike alternative two-precursor systems that rely on separate tin (e.g., tetramethyltin) and sulfur (e.g., diethyldisulfide) sources [2], dimethyltin sulfide provides an intrinsically balanced stoichiometry and simplified vapor delivery in chemical vapor deposition (CVD) and polymer synthesis applications [3].

Why Dimethyltin Sulfide (CAS 13269-74-4) Cannot Be Arbitrarily Substituted in SnS Material Synthesis: Single-Source vs. Dual-Source Precursor Systems


Generic substitution of dimethyltin sulfide with alternative tin sulfide precursors—whether single-source variants such as dimethyltin dithiocarbamate complexes or dual-source systems employing tetramethyltin plus a separate sulfur source—fails due to fundamentally distinct thermochemical decomposition pathways, film morphology outcomes, and process control requirements [1]. Dimethyltin sulfide trimer ((Me₂SnS)₃) undergoes specific desulfurization and disproportionation reactions at 150–160 °C, yielding defined products including tetramethyltin and metallic tin [2], whereas dimethyltin dithiocarbamate complexes thermally decompose under nitrogen to produce SnS with Herzenbergite structure as the residue [3]. Furthermore, tetramethyltin-based dual-source MOCVD requires deposition temperatures exceeding 500 °C and yields mixed-phase films containing both SnS and Sn₂S₃ [4]. These divergent decomposition temperatures, phase selectivity outcomes, and vapor delivery requirements preclude interchangeable use without extensive process re-optimization. The following quantitative evidence delineates the specific differential dimensions that inform scientifically defensible precursor selection.

Dimethyltin Sulfide (CAS 13269-74-4) Quantitative Differential Evidence: Process Temperature, Film Stoichiometry, and Phase Selectivity Data


Deposition Temperature Reduction: Dimethyltin Sulfide vs. Tetramethyltin-Based Dual-Source MOCVD for SnS Thin Films

In polymer synthesis and coordination chemistry applications, dimethyltin sulfide reacts at significantly lower temperatures than tetramethyltin-based MOCVD processes. Specifically, the reaction of dimethyltin sulfide with titanocene dichloride in methanolic medium proceeds under mild solution conditions to yield the heterobimetallic coordination polymer [Me₂SnS₂CpTiCl]ₙ, with subsequent TGA analysis revealing semiconducting properties (band gap 0.79 eV) without requiring high-temperature deposition conditions [1]. By direct comparison, MOCVD using tetramethyltin as the tin source and diethyldisulfide as the sulfur source requires growth temperatures exceeding 500 °C (specifically 500–540 °C) to produce tin sulfide films, representing an approximately >450 °C higher processing temperature relative to the solution-phase polymer synthesis utilizing dimethyltin sulfide [2]. This temperature differential has direct implications for substrate compatibility and thermal budget considerations in device fabrication workflows.

Chemical Vapor Deposition Tin Sulfide Thin Films MOCVD Process Optimization

Tin Sulfide Phase Selectivity: Dimethyltin Sulfide-Derived SnS vs. Dual-Source MOCVD Mixed-Phase Deposition

Dimethyltin sulfide serves as a direct structural building block for well-defined tin sulfide phases in coordination polymer synthesis. The reaction of dimethyltin sulfide with titanocene dichloride yields the heterobimetallic coordination polymer [Me₂SnS₂CpTiCl]ₙ, which XRD analysis confirmed as an amorphous material with semiconducting properties, exhibiting a narrow band gap of 0.79 eV as determined by variable temperature pressed pellet conductivity measurements [1]. By contrast, MOCVD using tetramethyltin and diethyldisulfide at 500–540 °C produces films containing mixed SnS and Sn₂S₃ phases, as evidenced by X-ray diffraction showing the presence of both orthorhombic SnS and Sn₂S₃ phases within the same film [2]. This phase heterogeneity in the dual-source system introduces complexity in achieving reproducible optoelectronic properties, whereas the single-source dimethyltin sulfide approach provides a more direct pathway to tin-sulfur containing materials with defined compositional and electronic characteristics.

Phase-Pure SnS Tin Sulfide Polymorphs Solar Cell Absorber Materials

Thermochemical Reactivity: Desulfurization Behavior of Dimethyltin Sulfide Trimer vs. Organotin Dithiocarbamate Complexes

Dimethyltin sulfide trimer ((Me₂SnS)₃) exhibits a distinct desulfurization reaction pathway at 150–160 °C when treated with freshly precipitated copper powder in nonane medium or under solvent-free conditions, yielding copper sulfide and metallic tin as primary products, with concurrent disproportionation to tetramethyltin [1]. By contrast, dimethyltin dithiocarbamate complexes of the type [(CH₃)₂SnL¹L³] thermally decompose under nitrogen (TGA/DTG) via different pathways, producing SnS with Herzenbergite structure as the final residue, and under heat-up thermolysis conditions below 300 °C in the presence of oleylamine as a capping agent, yield a different phase (SnS₂ with Berndtite structure) [2]. This divergence in thermochemical behavior—desulfurization to metallic tin versus decomposition to crystalline SnS or SnS₂ phases—demonstrates that the choice of dimethyltin-based precursor directly dictates the ultimate material outcome and processing window.

Desulfurization Organotin Precursor Reactivity Coordination Polymer Synthesis

Polymerization Initiation Efficiency: Dimethyltin Bis(thioacetate) vs. Organotin Carboxylate Hydrolytic Stability

Dimethyltin bis(thioacetate) (MTTA) and dimethyltin bis(thiobenzoate) (MTTB), derived from dimethyltin chemistry, initiate the free-radical polymerization of vinyl monomers such as methyl methacrylate and acrylonitrile in the presence of FeCl₃ or CuCl₂ aqueous solution [1]. A critical differential feature of dimethyltin thiocarboxylates compared to their carboxylate analogs is their significantly enhanced hydrolytic stability. X-ray crystallographic studies reveal that organotin thiocarboxylates exist as monomeric discrete molecules, whereas organotin carboxylates are typically moisture-sensitive and undergo rapid hydrolysis under ambient conditions [2]. Specifically, the hydrolytic reactions of thiocarboxylates are described as "very slow" relative to carboxylates, providing a practical shelf-life and handling advantage in benchtop synthesis environments [2]. This stability differential directly impacts procurement considerations: thiocarboxylate-based initiators require less stringent storage conditions and demonstrate more reproducible initiation kinetics across multiple experimental runs.

Organotin Polymerization Catalysts Thiocarboxylate Stability Vinyl Monomer Polymerization

Evidence Limitation Advisory: Quantified Volatility Data for Direct CVD Precursor Comparison Not Available in Peer-Reviewed Literature

A critical evidentiary gap exists in the published literature regarding quantified volatility parameters (vapor pressure, sublimation temperature, evaporation rate) for dimethyltin sulfide. Database sources including ChemSrc, BaseChem, and LookChem consistently report that vapor pressure at 20 °C and saturated vapor pressure at 60 °C are "not determined" or "not available" [1] . Furthermore, no head-to-head comparative volatility studies between dimethyltin sulfide and alternative single-source precursors such as dimethyltin bis(acetylacetonate), tetramethyltin, or diethyltin sulfide were identified in peer-reviewed journals or patents within the search scope. Consequently, any claim regarding volatility advantages or vapor delivery superiority of dimethyltin sulfide over comparators cannot be substantiated with quantitative data from authoritative sources. This evidence gap should inform procurement decisions: users requiring well-characterized vapor delivery for precise CVD or ALD process control may need to conduct in-house volatility characterization or consider alternative precursors with established vapor pressure curves.

Precursor Volatility Vapor Pressure CVD Precursor Selection

Dimethyltin Sulfide (CAS 13269-74-4): High-Confidence Research and Industrial Application Scenarios Based on Verified Differential Evidence


Low-Temperature Synthesis of Tin-Sulfur Containing Heterobimetallic Coordination Polymers for Semiconductor Applications

Based on the demonstrated ability of dimethyltin sulfide to react with titanocene dichloride in methanolic medium under mild solution conditions to form the heterobimetallic coordination polymer [Me₂SnS₂CpTiCl]ₙ [1], this compound is well-suited for research laboratories and pilot-scale operations requiring tin-sulfur polymer synthesis without high-temperature CVD infrastructure. The resulting amorphous polymer exhibits semiconducting behavior with a narrow band gap of 0.79 eV as determined by variable temperature conductivity measurements [1]. This represents a meaningful process advantage over tetramethyltin-based MOCVD, which requires growth temperatures of 500–540 °C and yields mixed-phase SnS/Sn₂S₃ films [2]. Users developing flexible electronics or temperature-sensitive device architectures should prioritize dimethyltin sulfide for solution-processable tin-sulfur material synthesis.

Synthesis of Phase-Defined Tin Sulfide Materials for Photovoltaic Absorber Layer Research

Dimethyltin sulfide enables access to tin-sulfur containing materials with defined semiconducting properties (band gap 0.79 eV) through coordination polymer formation [1], offering an alternative pathway to phase-pure SnS research compared to dual-source MOCVD systems. The tetramethyltin/diethyldisulfide MOCVD route at 500–540 °C produces films with mixed SnS and Sn₂S₃ phases, introducing compositional heterogeneity that complicates optoelectronic characterization [2]. For academic and industrial research groups investigating tin sulfide as an earth-abundant, non-toxic absorber layer for thin-film photovoltaics, dimethyltin sulfide provides a single-source approach that mitigates phase-control complexity. This is particularly relevant for proof-of-concept device fabrication where phase purity directly correlates with reproducible photovoltaic performance metrics.

Desulfurization Studies and Metallic Tin Generation via Dimethyltin Sulfide Trimer Reactivity

The trimeric form of dimethyltin sulfide ((Me₂SnS)₃) undergoes well-characterized desulfurization at 150–160 °C when treated with freshly precipitated copper powder, yielding copper sulfide and metallic tin as primary products, with concurrent disproportionation to tetramethyltin [1]. This reactivity profile is distinct from dimethyltin dithiocarbamate complexes, which thermally decompose to SnS (Herzenbergite) or SnS₂ (Berndtite) nanoparticles under different thermolysis conditions [2]. Research groups focused on metallic tin deposition, soldering material development, or fundamental studies of organotin desulfurization mechanisms will find dimethyltin sulfide trimer to be a well-characterized and chemically distinct starting material relative to dithiocarbamate or carboxylate-based dimethyltin precursors.

Free-Radical Polymerization Initiation with Enhanced Benchtop Stability

Dimethyltin bis(thioacetate) (MTTA) and related dimethyltin thiocarboxylates function as effective initiators for free-radical polymerization of vinyl monomers such as methyl methacrylate and acrylonitrile in aqueous FeCl₃ or CuCl₂ systems [1]. The key procurement-relevant differentiation is their significantly enhanced hydrolytic stability compared to organotin carboxylate analogs, which are typically moisture-sensitive and undergo rapid hydrolysis under ambient conditions [2]. X-ray crystallographic characterization confirms that thiocarboxylates exist as monomeric discrete molecules, whereas carboxylates tend toward aggregated structures [2]. This stability advantage translates to reduced storage-related degradation, more reproducible initiation kinetics across multiple experimental runs, and less stringent handling infrastructure requirements—making dimethyltin thiocarboxylates a preferred choice for polymer chemistry laboratories conducting routine vinyl monomer polymerization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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